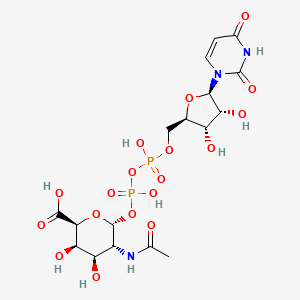

UDP-N-acetyl-D-galactosaminuronic acid

描述

属性

分子式 |

C17H25N3O18P2 |

|---|---|

分子量 |

621.3 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11-,12-,13+,14-,16-/m1/s1 |

InChI 键 |

DZOGQXKQLXAPND-ALERELDYSA-N |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

产品来源 |

United States |

Enzymology and Biosynthesis of Udp N Acetyl D Galactosaminuronic Acid

Dehydrogenase-Mediated Conversion of UDP-N-acetyl-D-galactosamine to UDP-N-acetyl-D-galactosaminuronic Acid

One of the primary routes for the synthesis of UDP-GalNAcA involves the direct oxidation of UDP-N-acetyl-D-galactosamine (UDP-GalNAc). This reaction is catalyzed by a specific dehydrogenase enzyme.

A well-characterized example of a UDP-N-acetyl-D-galactosamine dehydrogenase is the WbpO protein from Pseudomonas aeruginosa serotype O6, which is involved in the biosynthesis of the B-band lipopolysaccharide. nih.govresearchgate.net WbpO catalyzes the conversion of UDP-GalNAc to UDP-GalNAcA. nih.govresearchgate.net Studies involving the overexpression and purification of WbpO have been instrumental in confirming its function. While the soluble form of the expressed protein did not show enzymatic activity, a refolded insoluble form, designated WbpO(Rf), was found to be enzymatically active. nih.govresearchgate.net This refolded enzyme exhibited a stable secondary structure at a pH range of 7.5 to 8.2. nih.govresearchgate.net The enzymatic activity of WbpO(Rf) was confirmed through capillary electrophoresis-mass spectrometry and tandem mass spectrometry, which demonstrated the conversion of UDP-GalNAc to UDP-GalNAcA. nih.govresearchgate.net Interestingly, WbpO(Rf) has also been shown to catalyze the conversion of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA). nih.govresearchgate.net

The enzymatic activity of UDP-N-acetyl-D-galactosamine dehydrogenases, such as WbpO, is dependent on the presence of a cofactor. WbpO has been shown to be an NAD+/NADP+-dependent enzyme. nih.govresearchgate.net In the presence of NAD+ and NADP+ as cofactors, 26% and 22% of the UDP-GalNAc substrate could be converted to UDP-GalNAcA, respectively. nih.govresearchgate.net

The kinetic parameters of the refolded WbpO (WbpO(Rf)) have been determined, providing insights into its substrate affinity. The Michaelis constant (Km) values of WbpO(Rf) for its substrates are summarized in the table below.

| Substrate | Km (mM) |

|---|---|

| UDP-GalNAc | 7.79 |

| NAD+ | 0.65 |

| NADP+ | 0.44 |

Epimerase and Dehydrogenase Coupled Pathways for this compound Synthesis from UDP-N-acetyl-D-glucosamine

An alternative pathway for the synthesis of UDP-GalNAcA starts from the more common precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). This pathway involves the coordinated action of an epimerase and a dehydrogenase. nih.gov The synthesis of UDP-GalNAcA from UDP-GlcNAc requires two key steps: epimerization at the C-4 position and oxidation at the C-6 position. nih.gov In Pseudomonas aeruginosa serotype O6, the enzymes responsible for these transformations, WbpP and WbpO, are encoded within the O-antigen gene cluster. nih.gov

Initially, it was proposed that epimerization of UDP-GlcNAc to UDP-GalNAc by WbpP was followed by the oxidation of UDP-GalNAc to UDP-GalNAcA by WbpO. nih.gov However, more recent studies have shown that the pathway proceeds in the reverse order: oxidation of UDP-GlcNAc to UDP-GlcNAcA by WbpO is followed by the epimerization of UDP-GlcNAcA to UDP-GalNAcA by WbpP. nih.gov

UDP-N-acetylglucosamine C-4 epimerases are a class of enzymes that catalyze the reversible interconversion of UDP-GlcNAc and UDP-GalNAc. wikipedia.org In the context of UDP-GalNAcA biosynthesis from UDP-GlcNAc, these enzymes are responsible for the epimerization at the C-4 position of the hexosamine sugar.

In P. aeruginosa O6, the epimerase WbpP has been shown in vitro to convert UDP-GlcNAc to UDP-GalNAc. nih.gov A broader analysis of epimerases has led to the classification of these enzymes into different clades based on their substrate specificity. nih.gov The clade of UDP-GlcNAcA epimerases has been proposed to be named gnaB. nih.gov These gnaB homologs are consistently found in association with a homolog of WbpO, suggesting a conserved functional pairing for the synthesis of UDP-GalNAcA and its derivatives. nih.gov

UDP-N-acetylglucosamine C-6 dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-GlcNAc to form UDP-N-acetyl-2-amino-2-deoxy-D-glucuronate (UDP-GlcNAcA). wikipedia.org The systematic name for this enzyme is UDP-N-acetyl-D-glucosamine:NAD+ 6-oxidoreductase. wikipedia.org In the coupled pathway for UDP-GalNAcA synthesis, this dehydrogenase carries out the initial oxidation step.

In Micrococcus luteus, a UDP-GlcNAc dehydrogenase has been identified that directly synthesizes UDP-GlcNAcA from UDP-GlcNAc. nih.gov The apparent Km values for this enzyme were determined to be 0.28 mM for UDP-GlcNAc and 1.43 mM for NAD+. nih.gov The proposed nomenclature for the genes encoding the oxygenation step in the UDP-GalNAcA pathway is gnaA. nih.gov

Structural Biology of this compound Biosynthetic Enzymes

Understanding the three-dimensional structures of the enzymes involved in UDP-GalNAcA biosynthesis is crucial for elucidating their catalytic mechanisms and substrate specificities. Structural information is available for some of the key enzymes in these pathways.

For instance, crystal structures have been solved for WbpP from P. aeruginosa and WbgU from Plesiomonas shigelloides, both of which are UDP-GlcNAc C4 epimerases. nih.gov These enzymes belong to the NAD-dependent epimerase/dehydratase family. nih.gov Furthermore, as of late 2007, two structures for the class of UDP-N-acetylglucosamine 4-epimerases have been deposited in the Protein Data Bank with accession codes 1SB8 and 1SB9. wikipedia.org These structural studies provide a foundation for understanding the molecular basis of substrate recognition and catalysis in the biosynthesis of UDP-GalNAcA.

Domain Architecture and Conserved Motifs

The enzymes responsible for UDP-sugar conversions, including dehydrogenases and epimerases, exhibit characteristic domain architectures and conserved amino acid motifs essential for their catalytic function.

UDP-sugar Dehydrogenases: UDP-glucose 6-dehydrogenase (UGDH), a well-studied homolog, provides a structural model for understanding the architecture of UDP-GalNAc dehydrogenases like WbpO. These enzymes are typically composed of two distinct α/β domains. nih.gov The N-terminal domain is primarily responsible for binding the NAD+ cofactor and often features a classic Rossmann fold. nih.govwikipedia.org The C-terminal domain is responsible for binding the UDP-sugar substrate. nih.govebi.ac.uk These two domains are connected by a long central α-helix, and the active site is located in the cleft between them. nih.govebi.ac.uk

UDP-sugar Epimerases: While not directly synthesizing UDP-GalNAcA from UDP-GalNAc, epimerases are central to the biosynthesis of its precursors. For example, UDP-glucose 4-epimerase (GalE) catalyzes the interconversion of UDP-glucose and UDP-galactose. These enzymes also possess N-terminal NAD+-binding domains and C-terminal UDP-sugar binding domains. wikipedia.org A key conserved feature in many epimerases, including those in the CEP1 family, is the YXXXK catalytic motif located in the active site. mdpi.comwisc.edu The tyrosine residue in this motif is thought to act as the catalytic base, abstracting a proton from the sugar's hydroxyl group to initiate the reaction. wisc.eduresearchgate.net Another conserved sequence, the GXXXGXG motif, is often found near the cofactor-binding pocket. wisc.edu

Site-Directed Mutagenesis for Catalytic Residue Identification

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for an enzyme's catalytic activity. wikipedia.orgqmul.ac.uk By systematically replacing conserved amino acids and measuring the resulting impact on enzyme function, researchers can pinpoint the catalytic and substrate-binding residues.

In studies of UDP-sugar modifying enzymes, this approach has been instrumental. For UDP-glucose dehydrogenase, mutagenesis has identified a cysteine residue (Cys276 in the human enzyme) as the catalytic nucleophile. nih.gov This cysteine is proposed to form a thiohemiacetal intermediate with the substrate's aldehyde group during the two-step oxidation process. nih.gov Other key residues, such as lysine and aspartate, have been shown to be essential for proton transfer and activating water molecules within the active site. ebi.ac.uk

For UDP-galactose 4-epimerases, mutagenesis studies have confirmed the critical role of the conserved tyrosine residue within the YXXXK motif as the catalytic base. wisc.eduresearchgate.net Altering this tyrosine residue significantly diminishes or abolishes enzymatic activity. Similarly, serine residues in the active site, like Ser-132 in the human epimerase, are crucial for correctly positioning the sugar's hydroxyl group for catalysis. wisc.edu The table below summarizes key residues identified through mutagenesis in homologous UDP-sugar enzymes.

| Enzyme Homolog | Residue(s) | Function |

| Human UDP-glucose 6-dehydrogenase | Cys276 | Catalytic nucleophile, forms thiohemiacetal intermediate nih.gov |

| Streptococcus pyogenes UDP-glucose dehydrogenase | Lys204, Asp264 | Proton transfer, water activation ebi.ac.uk |

| Human UDP-galactose 4-epimerase | Tyr157 | Catalytic base, proton abstraction wisc.edu |

| Human UDP-galactose 4-epimerase | Ser132 | Substrate positioning wisc.edu |

Genetic Determinants and Regulatory Mechanisms of this compound Biosynthesis

The production of UDP-GalNAcA is tightly controlled at the genetic level. The genes encoding the necessary biosynthetic enzymes are often organized into specific clusters or operons, allowing for coordinated expression.

Identification and Organization of Biosynthetic Gene Operons

In many bacteria, genes for polysaccharide biosynthesis are clustered together in operons, which are functional units of DNA containing a group of genes controlled by a single promoter. wikipedia.org This organization ensures that all the necessary enzymes for a pathway are synthesized together when needed. khanacademy.orgmaricopa.edu

Pseudomonas aeruginosa : In P. aeruginosa serotype O6, the genes responsible for the biosynthesis of the O-antigen, which contains GalNAcA, are found in the wbp gene cluster. nih.gov The wbpO gene within this cluster encodes the UDP-N-acetyl-D-galactosamine dehydrogenase that catalyzes the final step in UDP-GalNAcA synthesis. nih.govresearchgate.net This enzyme converts UDP-GalNAc to UDP-GalNAcA. nih.gov The organization of the wbp locus facilitates the coordinated production of the enzymes required for the assembly of the complex O-antigen polysaccharide. cdnsciencepub.com

Campylobacter jejuni : In C. jejuni, the enzymes for the biosynthesis of UDP-α-N-acetyl-d-mannosaminuronic acid (UDP-ManNAcA), a related sugar acid, are also found in a gene cluster for capsular polysaccharide (CPS) formation. This pathway involves a C2-epimerase followed by a C6-dehydrogenase. nih.gov The clustering of these genes suggests a common evolutionary and regulatory strategy for the production of nucleotide-activated sugar acids. nih.gov

The table below details examples of gene operons involved in the biosynthesis of UDP-sugar precursors.

| Operon/Locus | Organism | Key Genes | Function of Encoded Proteins |

| wbp locus | Pseudomonas aeruginosa O6 | wbpO | UDP-N-acetyl-D-galactosamine dehydrogenase nih.govresearchgate.net |

| CPS cluster | Campylobacter jejuni HS:11 | C2-epimerase, C6-dehydrogenase | Biosynthesis of UDP-ManNAcA nih.gov |

Transcriptional and Post-transcriptional Regulation of Gene Expression

The expression of biosynthetic operons is controlled by complex regulatory networks to ensure that polysaccharide precursors are produced only when required, preventing the wasteful expenditure of cellular resources.

Transcriptional Regulation: This is a primary level of control where the synthesis of messenger RNA (mRNA) from the DNA template is regulated. khanacademy.org The expression of polysaccharide biosynthesis gene clusters can be controlled by various regulatory proteins, including repressors and activators, which bind to specific DNA sequences near the promoter to inhibit or enhance transcription. maricopa.edu For instance, in Staphylococcus aureus, the expression of the capsular polysaccharide biosynthesis gene cluster is driven by a SigB-dependent promoter and is repressed by multiple other regulatory proteins like SaeR, CodY, and Rot. nih.gov The production of rhamnolipids, a type of glycolipid, in P. aeruginosa is also known to be tightly regulated at the transcriptional level. wikipedia.org In some cases, transcriptional regulation can be influenced by oncogenes; for example, the src oncogene can stimulate the transcription of N-acetylglucosaminyltransferase V via Ets transcription factors. nih.gov

Post-transcriptional Regulation: After transcription, gene expression can be further modulated. nih.gov This can occur through mechanisms that affect the stability or translation of mRNA. nih.gov In bacteria, small non-coding RNAs (sRNAs) and RNA-binding proteins can play significant roles. nih.gov The CsrA protein, for example, is an RNA-binding protein that can repress biofilm formation by affecting the stability of mRNA transcripts for polysaccharide synthesis enzymes. nih.gov Another mechanism is the use of riboswitches, which are structured RNA elements within an mRNA that can bind to small molecules and, in doing so, alter the expression of the associated gene. The glmS ribozyme, for instance, is activated by glucosamine-6-phosphate and induces self-cleavage of the mRNA that codes for GlmS, an enzyme in the UDP-GlcNAc biosynthesis pathway. nih.gov These post-transcriptional controls add another layer of precision to the regulation of polysaccharide synthesis. nih.gov

Biological Roles of Udp N Acetyl D Galactosaminuronic Acid in Cellular and Microbial Systems

Precursor in Bacterial Surface Polysaccharide Biosynthesis

UDP-GalNAcA is synthesized from the ubiquitous precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) through a series of enzymatic reactions. This biosynthetic pathway is essential for the generation of specific monosaccharide units that are subsequently incorporated into complex cell surface glycans.

Integration into Lipopolysaccharide (LPS) O-Antigen Structure (e.g., Pseudomonas aeruginosa, Vibrio vulnificus)

In the opportunistic pathogen Pseudomonas aeruginosa, UDP-GalNAcA is a key component of the O-antigen of the B-band lipopolysaccharide in certain serotypes, such as O6. The biosynthesis of UDP-GalNAcA in these strains is a two-step process. Initially, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is oxidized to UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) by the enzyme UDP-N-acetylglucosamine 6-dehydrogenase, also known as WbpA or WbpO. Subsequently, UDP-GlcNAcA is converted to UDP-GalNAcA by the action of UDP-N-acetylglucosaminuronic acid C-4 epimerase, WbpP. In some pathways, the order of these steps may be reversed, with epimerization preceding oxidation.

| Enzyme | Function | Organism |

| WbpO | UDP-N-acetyl-D-galactosamine dehydrogenase | Pseudomonas aeruginosa |

| WbpP | UDP-N-acetylglucosaminuronic acid C-4 epimerase | Pseudomonas aeruginosa |

While the presence of N-acetyl-L-galactosaminuronic acid has been identified in the O-polysaccharide of other P. aeruginosa serotypes, the direct biosynthetic pathway involving UDP-GalNAcA is well-characterized for serotype O6.

In the marine bacterium Vibrio vulnificus, a causative agent of severe seafood-borne infections, UDP-GalNAcA biosynthesis pathways have been identified in some strains. mdpi.com This nucleotide sugar is a precursor for components of the O-antigen of its lipopolysaccharide, a major virulence factor involved in serum resistance and pathogenesis. mdpi.comresearchgate.net The presence of L-Galacturonic acid derivatives has been confirmed in the O-antigen of certain V. vulnificus isolates. thieme-connect.de

Involvement in Capsular Polysaccharide (CPS) Assembly (e.g., Acinetobacter baumannii, Salmonella Typhi)

The production of a protective capsule is a critical virulence determinant for many pathogenic bacteria. UDP-GalNAcA serves as an essential precursor for the capsular polysaccharides of several clinically significant pathogens.

In the multidrug-resistant pathogen Acinetobacter baumannii, the biosynthesis of UDP-GalNAcA is governed by the gna-gne2 gene cluster. These genes encode a UDP-N-acetylglucosamine C-6 dehydrogenase (Gna) and a UDP-N-acetylglucosaminuronic acid C-4 epimerase (Gne2), respectively. nih.gov The resulting UDP-GalNAcA is a monomeric precursor for the synthesis of the polysaccharide capsule in several strains of A. baumannii. nih.gov The capsule acts as a protective barrier, shielding the bacterium from the host immune response and environmental stresses. acinetobacterbaumannii.no

In Salmonella enterica serovar Typhi, the etiological agent of typhoid fever, UDP-GalNAcA is the activated monomer required for the synthesis of the Vi capsular antigen. nih.gov The Vi antigen is a linear homopolymer of α-1,4-linked N-acetylgalactosaminuronic acid. nih.gov The biosynthesis of UDP-GalNAcA in S. Typhi is initiated by the TviB-catalyzed oxidation of UDP-GlcNAc to UDP-GlcNAcA, followed by the TviC-catalyzed C-4 epimerization to yield UDP-GalNAcA. nih.gov This capsular polysaccharide is a major virulence factor and is the target of currently available typhoid vaccines. nih.gov

| Enzyme | Function | Organism |

| Gna (TviB homolog) | UDP-N-acetylglucosamine C-6 dehydrogenase | Acinetobacter baumannii |

| Gne2 (TviC homolog) | UDP-N-acetylglucosaminuronic acid C-4 epimerase | Acinetobacter baumannii |

| TviB | UDP-N-acetylglucosamine C-6 dehydrogenase | Salmonella Typhi |

| TviC | UDP-N-acetylglucosaminuronic acid C-4 epimerase | Salmonella Typhi |

Contribution to Microbial Physiology and Pathogenesis

The synthesis and incorporation of UDP-GalNAcA into surface polysaccharides have profound effects on the physiology and pathogenic potential of bacteria.

Impact on Bacterial Cell Envelope Homeostasis and Integrity

The bacterial cell envelope is a complex structure that is essential for maintaining cell shape, resisting osmotic stress, and serving as a barrier against harmful substances. In Acinetobacter baumannii, the biosynthesis of UDP-GalNAcA is intrinsically linked to the maintenance of cell envelope homeostasis. A mutant strain deficient in the gna-gne2 genes, and therefore unable to produce UDP-GalNAcA, exhibits a loss of capsule production. nih.gov This deficiency leads to increased susceptibility to vancomycin and an inability to grow on MacConkey agar, both of which are indicative of a compromised cell envelope integrity. nih.gov Furthermore, analysis of the lipid A component of LPS in this mutant revealed alterations in its acylation pattern, further highlighting the role of UDP-GalNAcA biosynthesis in maintaining the structural integrity of the outer membrane. nih.gov

Modulation of Bacterial Virulence Factors and In Vivo Fitness

The surface polysaccharides constructed from UDP-GalNAcA are critical virulence factors that enable bacteria to survive and cause disease within a host. The capsule of A. baumannii, which is dependent on UDP-GalNAcA, is a major determinant of its virulence. acinetobacterbaumannii.no The loss of capsule production in a gna-gne2 mutant results in a severe fitness defect during bloodstream infection and an inability to survive in human serum. nih.gov This demonstrates the crucial role of the UDP-GalNAcA-derived capsule in protecting the bacterium from complement-mediated killing and other host immune defenses. nih.gov Similarly, the Vi antigen of S. Typhi, synthesized from UDP-GalNAcA, is a well-established virulence factor that contributes to the pathogenesis of typhoid fever. nih.gov

Evolutionary and Comparative Biochemistry of Udp N Acetyl D Galactosaminuronic Acid Pathways

Phylogenetic Analysis of UDP-Sugar Dehydrogenase Superfamily Members

The enzyme responsible for the final oxidation step in the synthesis of UDP-GalNAcA belongs to the large and functionally diverse UDP-sugar dehydrogenase (USDH) superfamily. These enzymes are NAD+-dependent oxidoreductases that catalyze the two-fold oxidation of a C6 primary alcohol on the sugar moiety of a UDP-sugar to a carboxylic acid, forming a UDP-uronic acid. This superfamily includes enzymes with varying substrate specificities, such as UDP-glucose dehydrogenase (UGD), UDP-N-acetylglucosamine dehydrogenase (UDP-GlcNAc DH), and UDP-N-acetylgalactosamine dehydrogenase (UDP-GalNAc DH) pnas.orgresearchgate.net.

Phylogenetic analyses reveal that these dehydrogenases, while sharing a common ancestor and catalytic mechanism, have diverged into distinct clades based on their substrate preference. Enzymes that act on UDP-N-acetylated hexosamines, such as UDP-GlcNAc and UDP-GalNAc, form a branch that is separate from the UDP-glucose dehydrogenases researchgate.net. Within the N-acetylhexosamine dehydrogenase group, further specialization is observed. For instance, TviB from Salmonella enterica serovar Typhi and GnaA from Acinetobacter baumannii are specific UDP-GlcNAc dehydrogenases nih.govnih.gov. In contrast, the WbpO enzyme from Pseudomonas aeruginosa serotype O6 has been shown to utilize both UDP-GalNAc and, to a lesser extent, UDP-GlcNAc as substrates nih.govresearchgate.net.

This substrate ambiguity in some enzymes like WbpO may represent an evolutionary intermediate or a functional adaptation allowing for the synthesis of multiple polysaccharide structures. The phylogenetic tree of the USDH superfamily shows a clear separation between prokaryotic and eukaryotic UGDs, with some prokaryotic enzymes showing closer evolutionary relationships to their eukaryotic counterparts, suggesting complex evolutionary histories possibly involving horizontal gene transfer events nih.gov. The core catalytic function is maintained across the superfamily, but subtle changes in the substrate-binding pocket have driven the evolution of distinct specificities, enabling the synthesis of a wide array of UDP-uronic acids for diverse biological roles.

| Enzyme Name | Organism | Substrate(s) | Product | Associated Polysaccharide |

|---|---|---|---|---|

| WbpO | Pseudomonas aeruginosa O6 | UDP-GalNAc, UDP-GlcNAc | UDP-GalNAcA, UDP-GlcNAcA | B-band O-antigen nih.govresearchgate.net |

| TviB | Salmonella enterica ser. Typhi | UDP-GlcNAc | UDP-GlcNAcA | Vi antigen capsule nih.govnih.gov |

| GnaA | Acinetobacter baumannii | UDP-GlcNAc | UDP-GlcNAcA | Capsular Polysaccharide nih.gov |

Comparative Genomics of UDP-N-acetyl-D-galactosaminuronic Acid Biosynthetic Loci Across Diverse Microorganisms

The genes encoding the biosynthetic pathway for UDP-GalNAcA are typically found within larger gene clusters dedicated to the synthesis of cell surface polysaccharides, such as O-antigen or capsular polysaccharides nih.govoup.com. Comparative genomic analysis of these loci reveals a conserved, modular architecture that has been adapted across different bacterial lineages.

The biosynthesis of UDP-GalNAcA from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) requires two key enzymatic steps: a C6 oxidation and a C4 epimerization. The genomic context reveals that the genes for the dehydrogenase (oxidizing enzyme) and the epimerase are often located adjacent to each other within the polysaccharide gene cluster nih.gov. This co-localization ensures efficient synthesis of the required precursor for subsequent glycosyltransferases.

Two primary pathway variations exist, differing in the order of the oxidation and epimerization steps:

Oxidation then Epimerization: This is the pathway used for the synthesis of the Vi antigen in S. typhi. The viaB locus, located on Salmonella Pathogenicity Island-7, contains the gene tviB (a UDP-GlcNAc dehydrogenase) which converts UDP-GlcNAc to UDP-GlcNAcA. The adjacent gene, tviC, then encodes a C4 epimerase that converts UDP-GlcNAcA to the final product, UDP-GalNAcA nih.govnih.govresearchgate.netresearchgate.net. A similar organization is seen in A. baumannii, where a dehydrogenase (gnaA) and an epimerase (gnaB or gne2) are found together in the capsular polysaccharide locus nih.govumich.edu.

Epimerization then Oxidation: An alternative pathway involves the initial epimerization of UDP-GlcNAc to UDP-GalNAc, followed by oxidation to UDP-GalNAcA. While the pathway in P. aeruginosa O6 has been clarified to follow the oxidation-then-epimerization route, the dehydrogenase WbpO was initially characterized for its ability to convert UDP-GalNAc to UDP-GalNAcA, demonstrating the biochemical feasibility of this alternative order nih.govnih.govresearchgate.net.

The consistent pairing of a dehydrogenase and an epimerase gene within these variable polysaccharide loci across diverse species highlights a strong selective pressure to maintain this functional module for the production of UDP-GalNAcA. The high genetic diversity surrounding this core module within O-antigen gene clusters is a major driver of the evolution of new serotypes nih.govoup.com.

| Organism | Genetic Locus | Dehydrogenase Gene | Epimerase Gene | Pathway Order |

|---|---|---|---|---|

| Salmonella enterica ser. Typhi | viaB (SPI-7) | tviB (UDP-GlcNAc DH) | tviC (UDP-GlcNAcA 4-epimerase) | Oxidation → Epimerization nih.govnih.gov |

| Pseudomonas aeruginosa O6 | O-antigen gene cluster | wbpO (UDP-GlcNAc DH) | wbpP (UDP-GlcNAcA 4-epimerase) | Oxidation → Epimerization nih.gov |

| Acinetobacter baumannii | Capsule (K) locus | gnaA (UDP-GlcNAc DH) | gnaB/gne2 (UDP-GlcNAcA 4-epimerase) | Oxidation → Epimerization nih.govumich.edu |

| Citrobacter freundii | viaB-like locus | Homolog to tviB | Homolog to tviC | Inferred: Oxidation → Epimerization pnas.org |

Evolutionary Significance of this compound in Bacterial Adaptation and Speciation

The incorporation of UDP-GalNAcA into surface polysaccharides is a significant evolutionary strategy for many bacterial pathogens. These surface structures are at the forefront of the host-pathogen interaction, and their composition is under intense selective pressure from the host immune system, bacteriophages, and other environmental factors oup.comoup.comnih.gov.

Virulence and Immune Evasion: The most prominent example of the role of UDP-GalNAcA in virulence is the Vi antigen of S. typhi. This capsule is a linear homopolymer of α-1,4-linked N-acetylgalactosaminuronic acid nih.govresearchgate.net. The Vi antigen is a critical virulence factor that masks the underlying lipopolysaccharide (LPS) O-antigen, thereby preventing complement-mediated killing and phagocytosis, which is crucial for establishing systemic infection pnas.org. The presence of the entire viaB locus, which directs the synthesis of UDP-GalNAcA and its subsequent polymerization, is essential for the pathogenicity of typhoid fever researchgate.net. In other pathogens like A. baumannii, the loss of genes involved in UDP-GalNAcA synthesis leads to increased susceptibility to antibiotics and reduced virulence nih.govumich.edu.

Generation of Serotype Diversity: The O-antigen portion of LPS is one of the most variable molecules on the bacterial cell surface and is the primary determinant of serogroups oup.comnih.gov. The evolution of O-antigen structures is a major driver of bacterial speciation and adaptation. By incorporating unusual sugars like GalNAcA, bacteria can create a vast array of unique antigenic structures oup.com. This structural diversity allows bacterial populations to evade pre-existing immunity in host populations. The genetic loci for O-antigen synthesis are often hypervariable and subject to horizontal gene transfer, allowing for rapid evolution and the emergence of new, immunologically distinct strains oup.comoup.com. The presence of UDP-GalNAcA biosynthesis pathways in the O-antigen gene clusters of pathogens like P. aeruginosa is a clear example of how the evolution of novel sugar metabolic pathways directly contributes to the generation of antigenic diversity and successful host adaptation researchgate.netnih.gov. This continuous evolution of surface antigens allows pathogens to persist in the face of host immune pressure, contributing to their long-term evolutionary success.

常见问题

Q. What are the primary enzymatic pathways involved in UDP-N-acetyl-D-galactosaminuronic acid (UDP-D-GalNAcA) biosynthesis?

UDP-D-GalNAcA biosynthesis typically involves two key enzymatic steps: (1) C4 epimerization of UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc) to UDP-N-acetyl-D-galactosamine (UDP-D-GalNAc) via C4 epimerases (e.g., Gne1/Gne2 in Acinetobacter baumannii), followed by (2) C6 dehydrogenation catalyzed by NAD+-dependent dehydrogenases (e.g., WbpO in Pseudomonas aeruginosa), which oxidizes UDP-D-GalNAc to UDP-D-GalNAcA . Methodological validation includes recombinant enzyme overexpression, enzymatic activity assays (e.g., monitoring NADH production), and structural analysis via circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are suitable for quantifying UDP-D-GalNAcA in bacterial metabolomic studies?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying UDP-D-GalNAcA in metabolomic workflows. Key steps include:

- Metabolite extraction : Use cold methanol/water solvents to quench enzymatic activity.

- Chromatography : HILIC columns for polar metabolite separation.

- Detection : High-resolution MS (e.g., Q-TOF) with negative-ion mode for nucleotide sugars.

- Quality control : Include technical replicates and spiked internal standards (e.g., stable isotopes) to ensure reproducibility (RSD <10%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in UDP-D-GalNAcA accumulation data during bacterial infection when host gene expression remains unchanged?

Contradictions may arise from post-transcriptional regulation or exogenous metabolite release . For example, in A. baumannii infections, UDP-D-GalNAcA levels increase 3-fold during late infection without changes in host gene expression, suggesting peptidoglycan degradation as a source. Experimental approaches include:

- Isotopic tracing : Use ¹³C-labeled precursors to track metabolite origins.

- Knockout models : Delete bacterial hydrolases (e.g., AMG Gp151) to test their role in precursor release.

- Multi-omics integration : Correlate metabolomics with proteomics to identify non-transcriptional regulatory mechanisms .

Q. What experimental approaches validate the role of C4 epimerases in UDP-D-GalNAcA synthesis?

- Gene knockout/complementation : Delete gne1/gne2 in A. baumannii and assess UDP-D-GalNAcA depletion via LC-MS. Restore production via plasmid-mediated gene complementation.

- Enzyme kinetics : Purify recombinant Gne1/Gne2 and measure substrate specificity (UDP-D-GlcNAc vs. UDP-D-GalNAc) using coupled assays with NADH detection.

- Structural modeling : Compare epimerase active sites (e.g., conserved Rossmann-fold domains) to predict substrate binding .

Q. How to design a study to assess the impact of combination antibiotic therapies on UDP-D-GalNAcA levels?

- Treatment groups : Expose A. baumannii to polymyxin-B + meropenem ± sulbactam at varying timepoints (15 min, 1 h, 4 h).

- Metabolomic profiling : Quantify UDP-D-GalNAcA and related metabolites (e.g., peptidoglycan precursors) via LC-MS.

- Pathway analysis : Map altered metabolites to KEGG pathways (e.g., amino sugar metabolism) using VIP scores (VIP >1) and log2 fold changes.

- Functional validation : Measure bacterial membrane integrity (e.g., propidium iodide uptake) to link UDP-D-GalNAcA depletion to cell-wall disruption .

Data Interpretation and Methodological Challenges

Q. How can researchers distinguish between host- and pathogen-derived UDP-D-GalNAcA in infection models?

- Species-specific biosynthetic markers : Use bacterial mutants lacking UDP-D-GalNAcA synthesis genes (e.g., Δgne1) to isolate host contributions.

- Dual RNA-seq/metabolomics : Pair transcriptional data from host and pathogen with metabolite profiling to identify cross-talk.

- Compartmentalized sampling : Separate intracellular bacterial metabolites from host cytoplasm via differential centrifugation .

Q. What are the limitations of current structural models for UDP-D-GalNAcA biosynthesis enzymes?

- Dynamic substrate binding : Most models (e.g., WbpO) are based on static crystallography; molecular dynamics simulations are needed to study conformational changes during catalysis.

- Cofactor dependence : NAD+ binding motifs in dehydrogenases (e.g., WbpO) are poorly characterized; use site-directed mutagenesis to identify critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。